molecular formula C9H6Cl2N2O2 B12279029 Methyl 3,7-dichloro-1H-indazole-5-carboxylate CAS No. 1000341-57-0

Methyl 3,7-dichloro-1H-indazole-5-carboxylate

Cat. No.: B12279029
CAS No.: 1000341-57-0
M. Wt: 245.06 g/mol
InChI Key: PSIGTFZGKWSTKX-UHFFFAOYSA-N
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Description

3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of two chlorine atoms at positions 3 and 7, a carboxylic acid group at position 5, and a methyl ester functional group. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester typically involves the esterification of 3,7-dichloro-5-(1H)indazole carboxylic acid. One common method is to react the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: It is used in the development of chemical probes to study biological processes at the molecular level.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dichloro-5-(1H)indazole carboxylic acid methyl ester is unique due to the presence of both chlorine atoms and the ester group, which confer distinct chemical properties and biological activities.

Properties

CAS No.

1000341-57-0

Molecular Formula

C9H6Cl2N2O2

Molecular Weight

245.06 g/mol

IUPAC Name

methyl 3,7-dichloro-2H-indazole-5-carboxylate

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)4-2-5-7(6(10)3-4)12-13-8(5)11/h2-3H,1H3,(H,12,13)

InChI Key

PSIGTFZGKWSTKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C(=C1)Cl)Cl

Origin of Product

United States

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